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Compound of Interest

Compound Name: Ethenone, cyclopropyl-

Cat. No.: B15416721

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
cyclopropyl ethenone (also known as cyclopropyl methyl ketone), a valuable building block in
organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for its identification
and utilization in research and development.

Spectroscopic Data Summary

The key spectroscopic data for cyclopropyl ethenone are summarized in the tables below for
easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

~2.1 S 3H -CHs (Methyl protons)
-CH (Cyclopropy!

~1.8 m 1H ( yelopropy
methine proton)
-CHz- (Cyclopropyl

~0.8-1.0 m 4H = (Cyclopropy
methylene protons)

13C NMR (Carbon-13 NMR) Data
Chemical Shift (6) ppm Assignment

~208 C=0 (Carbonyl carbon)

~30 -CHs (Methyl carbon)

~18 -CH (Cyclopropyl methine carbon)

~10 -CHz- (Cyclopropyl methylene carbons)

Infrared (IR) Spectroscopy

Frequency (cm™?) Intensity Assighment

~2980-3080 Medium C-H stretch (cyclopropyl)
~2920-2960 Medium C-H stretch (methyl)

~1700 Strong C=0 stretch (ketone)

~1450 Medium C-H bend (methyl)

~1020 Medium C-C stretch (cyclopropyl ring)

Mass Spectrometry (MS)
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miz Relative Intensity Assighment

84 High [M]* (Molecular ion)
69 High [M-CHs]*

43 Base Peak [CHsCOJ*

41 High [CsHs]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for liquid samples like cyclopropyl ethenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of cyclopropyl ethenone (typically 5-25 mg for tH NMR and 50-100 mg for 13C NMR)
is prepared in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d
(CDCIs5).[1] A small amount of an internal standard, such as tetramethylsilane (TMS), is added
for chemical shift referencing. The solution is then transferred to a 5 mm NMR tube. The
spectra are acquired on a spectrometer operating at a specific frequency (e.g., 300 or 500 MHz
for tH NMR). For 13C NMR, a greater number of scans is typically required to achieve a good
signal-to-noise ratio due to the low natural abundance of the 13C isotope.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy

For liquid samples, the ATR-FTIR method is a common and convenient technique.[2] A small
drop of cyclopropyl ethenone is placed directly onto the ATR crystal (e.g., diamond or zinc
selenide). A background spectrum of the clean, empty ATR crystal is recorded first. Then, the
sample spectrum is acquired. The instrument measures the absorption of infrared radiation by
the sample over a typical range of 4000-400 cm~1. After the measurement, the crystal is
cleaned with a suitable solvent.

Electron lonization Mass Spectrometry (EI-MS)
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A small amount of the liquid sample is introduced into the mass spectrometer, where it is
vaporized. In the ion source, the gaseous molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing the ejection of an electron and the formation of a
positively charged molecular ion ([M]*).[3] This high energy also induces fragmentation of the
molecular ion into smaller, characteristic fragment ions. These ions are then accelerated into a
mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The resulting
mass spectrum shows the relative abundance of each ion. For ketones like cyclopropyl
ethenone, a common fragmentation pattern is alpha-cleavage, where the bond adjacent to the
carbonyl group is broken.[4][5]

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound.
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Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation of Cyclopropyl
Ethenone

This diagram visualizes the primary fragmentation pathways of cyclopropyl ethenone under

electron ionization.
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Caption: Key fragmentation pathways of cyclopropyl ethenone in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Cyclopropyl Ethenone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15416721#spectroscopic-data-nmr-ir-ms-of-
ethenone-cyclopropyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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